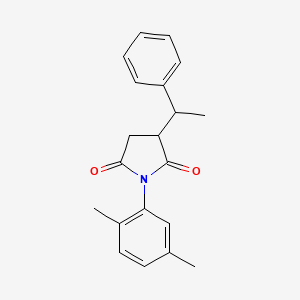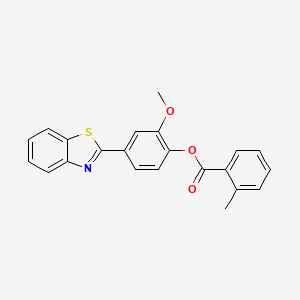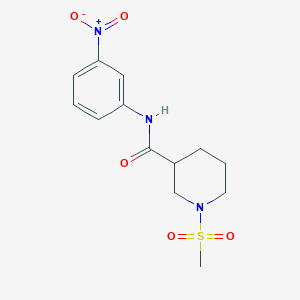![molecular formula C29H36N4O4 B4195141 N,N'-bis{4-[(cyclohexylamino)carbonyl]phenyl}malonamide](/img/structure/B4195141.png)
N,N'-bis{4-[(cyclohexylamino)carbonyl]phenyl}malonamide
Overview
Description
N,N'-bis{4-[(cyclohexylamino)carbonyl]phenyl}malonamide, also known as CYANEX 572, is a chelating agent that is widely used in scientific research. This compound has a unique structure that allows it to selectively bind with metal ions, making it a valuable tool in various fields of study.
Mechanism of Action
N,N'-bis{4-[(cyclohexylamino)carbonyl]phenyl}malonamide 572 has a unique structure that allows it to selectively bind with metal ions. This is due to the presence of the carbonyl and amine groups in its structure, which form coordination complexes with metal ions. The resulting complex is stable and can be easily separated from other compounds.
Biochemical and Physiological Effects:
This compound 572 has been shown to have minimal toxicity and does not have any significant effects on human health. However, it is important to handle this compound with care and follow proper safety protocols when working with it in the laboratory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N'-bis{4-[(cyclohexylamino)carbonyl]phenyl}malonamide 572 in lab experiments is its ability to selectively bind with metal ions. This makes it a valuable tool in various fields of study, including environmental science, chemistry, and biochemistry. However, one limitation of using this compound 572 is its high cost, which can make it difficult for some researchers to use in their experiments.
Future Directions
There are several future directions for research involving N,N'-bis{4-[(cyclohexylamino)carbonyl]phenyl}malonamide 572. One potential area of study is the development of new methods for synthesizing this compound. Another potential area of study is the use of this compound 572 in the purification of metal ions from complex mixtures. Additionally, researchers could investigate the potential use of this compound 572 in medical applications, such as the treatment of metal ion poisoning.
Scientific Research Applications
N,N'-bis{4-[(cyclohexylamino)carbonyl]phenyl}malonamide 572 has been widely used in scientific research as a chelating agent for metal ions. Its ability to selectively bind with metal ions makes it a valuable tool in various fields of study, including environmental science, chemistry, and biochemistry.
properties
IUPAC Name |
N,N'-bis[4-(cyclohexylcarbamoyl)phenyl]propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O4/c34-26(30-24-15-11-20(12-16-24)28(36)32-22-7-3-1-4-8-22)19-27(35)31-25-17-13-21(14-18-25)29(37)33-23-9-5-2-6-10-23/h11-18,22-23H,1-10,19H2,(H,30,34)(H,31,35)(H,32,36)(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCCWQBSJDOFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)CC(=O)NC3=CC=C(C=C3)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B4195065.png)
![N-(2-ethoxyphenyl)-4-(methylthio)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4195069.png)


![N-({5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide](/img/structure/B4195109.png)
![2-(2-bromo-6-ethoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4195115.png)
![1-phenyl-2-[(3-phenyl-2-propyn-1-yl)amino]-1-propanol hydrochloride](/img/structure/B4195123.png)

![N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)acetyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4195144.png)


![N-[1-[(cyclopentylamino)carbonyl]-3-(methylthio)propyl]benzamide](/img/structure/B4195163.png)

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195172.png)